molecular formula C42H64O19 B1200544 k-Strophanthoside CAS No. 33279-57-1

k-Strophanthoside

Numéro de catalogue: B1200544
Numéro CAS: 33279-57-1
Poids moléculaire: 872.9 g/mol
Clé InChI: GILGYKHFZXQALF-FBPIOBPTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

k-Strophanthoside: is a cardiac glycoside derived from the seeds of the African plants Strophanthus kombé and Strophanthus hispidus. It is known for its potent effects on the heart, similar to other cardiac glycosides like ouabain and digitalis. The compound is used in the treatment of certain heart conditions due to its ability to increase the force of heart contractions.

Applications De Recherche Scientifique

Pharmacological Applications

Cardiac Treatment:
k-Strophanthoside is primarily recognized for its therapeutic potential in treating heart conditions. It functions by inhibiting the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced myocardial contractility. This mechanism is similar to that of other cardiac glycosides like ouabain and digitalis .

Case Studies:

  • A study involving 33 healthy male volunteers demonstrated that this compound had a significant absorption rate of 16% after intravenous administration, with a renal excretion half-life of 99 hours. The majority was excreted as unchanged drug, indicating its prolonged action in the body .
  • Research has shown that this compound can effectively strengthen failing myocardium when administered at appropriate doses, highlighting its potential in heart failure management .

Research Applications

Biochemical Studies:
this compound serves as a reference compound in studies focused on cardiac glycosides. Its unique structure, which includes cymarose and glucose residues, allows researchers to investigate its specific pharmacological properties compared to other glycosides .

Cancer Research:
Emerging studies suggest that cardiac glycosides, including this compound, may have anticancer properties due to their ability to disrupt ionic homeostasis in cancer cells. This disruption can lead to elevated calcium concentrations, potentially triggering cell death pathways .

Industrial Applications

Drug Development:
The compound is utilized in the pharmaceutical industry for developing new cardiac drugs and researching treatments for heart failure. Its distinct pharmacokinetic profile makes it a candidate for further exploration in drug formulation.

Ecological Research:
this compound has also been studied for its ecological roles, particularly as a deterrent against herbivory. It influences insect behavior, affecting oviposition in species like Pieris rapae.

Comparative Analysis with Other Cardiac Glycosides

CompoundMechanism of ActionAbsorption Rate (IV)Half-Life (IV)Therapeutic Use
This compoundInhibits Na+/K+ ATPase16%99 hoursHeart failure treatment
OuabainInhibits Na+/K+ ATPase1.4%23 hoursCardiac stimulant
DigitalisInhibits Na+/K+ ATPaseVariesVariesHeart failure treatment

Toxicological Considerations

Despite its therapeutic benefits, this compound can induce toxic effects at higher doses, such as ventricular tachycardia and diastolic dysfunction. These risks necessitate careful dosing and monitoring during clinical use .

Mécanisme D'action

Target of Action

The primary target of k-Strophanthoside is the Na+/K+ ATPase membrane protein found in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

This compound, a cardiac glycoside, works by inhibiting the Na+/K+ ATPase. This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular sodium concentration . This change in ion concentration can affect various cellular processes, including muscle contraction.

Biochemical Pathways

The inhibition of Na+/K+ ATPase by this compound leads to an increase in intracellular sodium concentration. This increase disrupts the sodium-calcium exchanger, leading to an accumulation of calcium ions within the cell . The elevated calcium levels can then enhance the contractile force of the cardiac muscle, a process known as positive inotropy.

Pharmacokinetics

This compound is absorbed at 16% of the given dose. After intravenous injection, 73% of the given dose is excreted by the kidneys with a half-life of elimination of 99 hours. About 70% is excreted as the unchanged drug, and the remaining 30% as various metabolites .

Result of Action

The result of this compound’s action is an increased force of cardiac muscle contraction due to the elevated intracellular calcium levels . This can also lead to calcium overload, diastolic dysfunction, arrhythmias, and ultimately to heart failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the elimination of the drug, with impaired renal function potentially leading to drug accumulation and toxicity. Additionally, the presence of other drugs can impact the action of this compound, potentially leading to drug-drug interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of k-Strophanthoside involves the extraction of glycosides from the seeds of Strophanthus kombé. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-pressure liquid chromatography (HPLC) ensures the purity and consistency of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: k-Strophanthoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific glycoside structure, which includes cymarose and glucose residues. This structure differentiates it from other cardiac glycosides and contributes to its distinct pharmacological properties .

Activité Biologique

k-Strophanthoside, a cardiac glycoside derived from the seeds of Strophanthus kombe, exhibits significant biological activity primarily affecting cardiac function. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a member of the cardenolide family, which are known for their ability to inhibit the Na+^+/K+^+-ATPase enzyme. This inhibition leads to increased intracellular sodium concentrations, which subsequently enhances calcium influx through the Na+^+/Ca2+^{2+}-exchanger, resulting in a positive inotropic effect on cardiac muscle cells. The compound's therapeutic potential has been recognized since its isolation in the late 19th century.

The primary mechanism of this compound involves:

  • Inhibition of Na+^+/K+^+-ATPase : This enzyme is crucial for maintaining the electrochemical gradient across cell membranes. Inhibition leads to:
    • Increased intracellular sodium levels.
    • Enhanced calcium influx, promoting stronger cardiac contractions.
  • Dose-Dependent Effects : Effective doses range between 0.1 μmol/L and 0.5 μmol/L, where below this range, no significant effects are observed, and above it, toxic effects such as arrhythmias may occur .

Pharmacokinetics

The pharmacokinetic properties of this compound reveal differences based on the method of administration:

Administration RouteHalf-Life (hours)Urinary Excretion
Oral23.380% within 24 hours
Intravenous13.4Primarily as conjugated metabolites

These differences highlight the importance of administration routes in clinical settings .

Clinical Applications

This compound has been used therapeutically in cases of heart failure due to its ability to strengthen cardiac contractions. Historical data indicate that intravenous administration was preferred due to better absorption and fewer complications compared to oral routes .

Case Studies

  • Heart Failure Management : In a clinical study involving patients with chronic heart failure, this compound was administered intravenously, resulting in improved cardiac output and reduced symptoms of heart failure. The study highlighted its efficacy in strengthening myocardial contractility without significant adverse effects when dosed correctly .
  • Toxicology Studies : Research involving animal models demonstrated that excessive doses led to severe toxic effects, including arrhythmias and diastolic dysfunction. The lethal dose was determined in various studies, emphasizing the need for careful dosing in therapeutic applications .

Comparative Efficacy

When compared to other cardiac glycosides like digitalis and ouabain, this compound shows a faster onset of action but requires careful monitoring due to its narrow therapeutic window. Its potency varies across species; for instance, it is more potent in frogs and cats than in humans .

Propriétés

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGYKHFZXQALF-FBPIOBPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954919
Record name k-Strophanthoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33279-57-1
Record name k-Strophanthoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33279-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name k-Strophanthoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033279571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name k-Strophanthoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name K-STROPHANTHOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8141H9654J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
k-Strophanthoside
Reactant of Route 2
k-Strophanthoside
Reactant of Route 3
k-Strophanthoside
Reactant of Route 4
k-Strophanthoside
Reactant of Route 5
k-Strophanthoside
Reactant of Route 6
k-Strophanthoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.